molecular formula C16H15N5O7S2 B13862865 Cefixime-13C,15N2

Cefixime-13C,15N2

Cat. No.: B13862865
M. Wt: 456.4 g/mol
InChI Key: OKBVVJOGVLARMR-ANCPOVLJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefixime-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Cefixime molecule. The process typically starts with the synthesis of labeled intermediates, which are then used in the final steps of Cefixime synthesis. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as co-precipitation, solvent evaporation, and mechanochemistry are employed to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions

Cefixime-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

Cefixime-13C,15N2, like its parent compound Cefixime, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall, causing bacterial cell lysis and death . The stable isotope labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Properties

Molecular Formula

C16H15N5O7S2

Molecular Weight

456.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-(15N)azanyl-(213C,315N)1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1/i16+1,17+1,18+1

InChI Key

OKBVVJOGVLARMR-ANCPOVLJSA-N

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CS[13C](=[15N]3)[15NH2])SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Origin of Product

United States

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